1-Methyl-1H-benzo[d]imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound featuring a benzimidazole core with a methyl group at the 1-position and a sulfonamide group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfonyl chlorides under acidic conditions . Another method includes the reaction of 1-methylbenzimidazole with sulfonamide reagents in the presence of a base .
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
1H-benzo[d]imidazole: Lacks the methyl and sulfonamide groups, making it less versatile in certain applications.
2-Methyl-1H-benzo[d]imidazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Methyl-1H-benzo[d]imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide, affecting its biological activity.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various fields of research .
Biological Activity
1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and antiproliferative domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a methyl group at the 1-position and a sulfonamide group at the 5-position. The sulfonamide moiety is significant in medicinal chemistry due to its ability to form hydrogen bonds, enhancing interactions with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzimidazole structures show promising results against various microbial strains. For instance, it has demonstrated effectiveness against:
- Streptococcus faecalis
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
The minimal inhibitory concentration (MIC) values for these pathogens have been reported to be as low as 4 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like amikacin .
Antiproliferative Activity
The compound also shows antiproliferative effects against several cancer cell lines. For example, in studies involving the MDA-MB-231 breast cancer cell line, it exhibited an IC50 value of approximately 16.38 μM, indicating substantial cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Molecular docking studies suggest that it binds effectively to target proteins, disrupting critical biological processes necessary for microbial survival and cancer cell growth .
Study on Antiproliferative Effects
A recent study evaluated various benzimidazole derivatives, including this compound, for their antiproliferative activities against different cancer cell lines. The findings highlighted the compound's potential as an anticancer agent, with notable effects on cell cycle arrest and apoptosis induction in treated cells .
Comparative Analysis with Similar Compounds
In comparison with other benzimidazole derivatives, this compound demonstrated enhanced solubility and biological activity. A comparative analysis table is provided below:
Compound Name | Structure | Key Properties |
---|---|---|
2-Methylbenzimidazole | 2-Methylbenzimidazole | Exhibits antifungal activity |
1H-benzimidazole-2-sulfonamide | 1H-benzimidazole | Known for antibacterial properties |
This compound | Current Compound | Significant antimicrobial and antiproliferative properties |
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3,(H2,9,12,13) |
InChI Key |
JZBBFPPBPAAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.